[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]methanamine
Description
Properties
IUPAC Name |
[1-(4-nitrophenyl)sulfonylpiperidin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c13-8-10-2-1-7-14(9-10)20(18,19)12-5-3-11(4-6-12)15(16)17/h3-6,10H,1-2,7-9,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQORBOXSVCPNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]methanamine typically involves the reaction of piperidine derivatives with nitrobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can lead to a variety of sulfonamide derivatives .
Scientific Research Applications
[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of [1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzenesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Structural and Electronic Differences
- Electron-Withdrawing Groups : The 4-nitrobenzenesulfonyl group in the target compound enhances polarity and acidity of adjacent protons compared to analogs like BD214888 (bulky alkyl substituents) or pyrazole derivatives .
- In contrast, the target’s sulfonamide group is more planar and flexible .
- Heterocyclic Variations : Pyrazole () and triazolopyrazine () substituents provide π-π stacking capabilities, whereas the nitrobenzenesulfonyl group favors hydrogen bonding and sulfonamide-specific interactions .
Physicochemical Properties
- Solubility: The target’s sulfonamide and nitro groups increase water solubility compared to halogenated analogs (e.g., bromo/fluoro derivatives in ) or nonpolar acylated compounds (e.g., fluorobenzoyl in ) .
- Thermal Stability : Sulfonamides generally exhibit higher thermal stability than acylated piperidines due to strong S=O bonds, as seen in ’s benzothiophene derivatives .
Biological Activity
[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]methanamine, also known by its CAS number 1586028-93-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a nitrobenzenesulfonyl group, which is crucial for its biological activity. The molecular formula is C11H14N2O2S, with a molecular weight of 242.31 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 242.31 g/mol |
| CAS Number | 1586028-93-4 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The nitro group may facilitate redox reactions, contributing to its pharmacological effects.
Key Mechanisms:
- Inhibition of Enzymes : The compound has shown potential as an inhibitor of specific kinases, which are critical in various signaling pathways related to cell growth and proliferation.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against certain bacterial strains, potentially through disruption of bacterial cell wall synthesis.
Antimicrobial Activity
A series of experiments evaluated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 16 |
| Staphylococcus aureus | 8 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the compound has moderate activity against Gram-positive bacteria and variable activity against Gram-negative bacteria.
Case Studies
Pharmacokinetics
The pharmacokinetic profile of this compound remains to be fully elucidated. However, preliminary data suggest rapid absorption and moderate clearance rates in animal models. Further studies are needed to assess its bioavailability and metabolic stability.
Q & A
Q. What are the optimal synthetic routes for [1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]methanamine, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves sulfonylation of piperidine derivatives followed by nitro group introduction. Key steps:
- Precursor selection : Use 3-(aminomethyl)piperidine derivatives as starting materials.
- Sulfonylation : Employ 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) improves purity. Yield optimization requires stoichiometric control of sulfonyl chloride and temperature modulation (0–5°C for exothermic steps) .
- Yield challenges : Competing side reactions (e.g., over-sulfonylation) can be mitigated using inert atmospheres and slow reagent addition .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Spectroscopic analysis :
- NMR : Confirm sulfonamide bond formation (δ 3.2–3.5 ppm for piperidine protons; δ 8.0–8.3 ppm for nitrobenzene aromatic protons) .
- HRMS : Verify molecular ion peak matching theoretical mass (e.g., [M+H]+ calculated for C₁₂H₁₆N₂O₄S: 308.0834) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or bond angles, particularly for the sulfonamide group .
Advanced Research Questions
Q. How do electronic effects of the 4-nitrobenzenesulfonyl group influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer :
- Computational modeling : Use density functional theory (DFT) to map electron density distribution. The nitro group’s electron-withdrawing nature enhances sulfonamide stability but may reduce nucleophilic susceptibility at the methanamine group .
- Experimental validation : Compare reaction kinetics with analogs (e.g., 4-methylbenzenesulfonyl derivatives) in nucleophilic substitution assays .
Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?
- Methodological Answer :
- Assay standardization :
- Buffer conditions : Use sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) to stabilize sulfonamide bonds during bioactivity studies .
- Control experiments : Include reference inhibitors (e.g., known sulfonamide-based enzyme inhibitors) to normalize inter-assay variability .
- Data reconciliation : Apply multivariate analysis (e.g., PCA) to isolate confounding variables like solvent polarity or protein binding kinetics .
Q. How can computational tools predict metabolic pathways for this compound?
- Methodological Answer :
- Database mining : Leverage BKMS_METABOLIC and PISTACHIO databases to predict phase I/II metabolism. Likely pathways include nitro reduction to amine and sulfonamide hydrolysis .
- In vitro validation : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Monitor for glutathione adducts indicative of reactive intermediates .
Experimental Design & Optimization
Q. What chromatographic methods are optimal for separating enantiomers or diastereomers of this compound?
- Methodological Answer :
- Chiral HPLC : Use amylose-based chiral columns (e.g., Chiralpak IA) with mobile phase: hexane/isopropanol (85:15) + 0.1% trifluoroacetic acid. Adjust flow rate to 1.0 mL/min for baseline resolution .
- Detection : UV at 254 nm (nitro group absorption) ensures sensitivity .
Q. How can hygroscopicity of this compound intermediates be managed during synthesis?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
